1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
Description
1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile is a spirocyclic compound featuring a cyclohexane ring fused to a pyrazolo[3,4-b]pyridine core. Key structural elements include:
- A spiro junction at the cyclohexane and pyrazolo[3,4-b]pyridine rings.
- An isopropyl substituent at the 1'-position.
- A ketone (oxo) group at the 6'-position.
- A carbonitrile group at the 5'-position.
Its structural characterization is supported by spectral techniques such as IR, NMR, and mass spectrometry, as seen in related compounds .
Properties
IUPAC Name |
6-oxo-1-propan-2-ylspiro[5,7-dihydropyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(2)19-13-12(9-17-19)15(6-4-3-5-7-15)11(8-16)14(20)18-13/h9-11H,3-7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJMLEUWQINHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C3(CCCCC3)C(C(=O)N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile, referred to as IOTPC, is a novel compound with potential therapeutic applications. Its unique spirocyclic structure combines elements of cyclohexane and pyrazolo[3,4-b]pyridine, which may contribute to its biological activity. This article reviews the biological activity of IOTPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of IOTPC is with a molecular weight of 284.35 g/mol. The compound features a spirocyclic structure that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O |
| Molecular Weight | 284.35 g/mol |
| IUPAC Name | 6-oxo-1-propan-2-ylspiro[5,7-dihydropyrazolo[3,4-b]pyridine-4,1'-cyclohexane]-5-carbonitrile |
Biological Activity Overview
IOTPC has been investigated for various biological activities, including:
Antimicrobial Activity
Preliminary studies suggest that IOTPC may possess antimicrobial properties. Compounds derived from pyrazolo[3,4-b]pyridine have shown activity against various bacterial strains. The mechanism typically involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of IOTPC has been a focal point of investigation. Similar compounds have been observed to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- DNA Interaction : Compounds that bind to DNA can inhibit replication and transcription processes.
In vitro studies are necessary to establish the efficacy and mechanism of action of IOTPC against specific cancer cell lines.
The exact mechanisms by which IOTPC exerts its biological effects remain under investigation. However, insights can be drawn from related compounds:
- Receptor Modulation : Compounds similar to IOTPC may act as agonists or antagonists at various nuclear receptors (e.g., CAR and PXR), influencing metabolic processes.
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could contribute to its therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds related to IOTPC:
- Antioxidant Studies : A study evaluating the DPPH scavenging activity of similar compounds reported an IC50 value indicating significant antioxidant capacity .
- Antimicrobial Efficacy : Research on pyrazolo[3,4-b]pyridine derivatives revealed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that IOTPC may exhibit similar properties .
- Anticancer Activity : A study involving nitro-containing ligands demonstrated that certain complexes showed higher cytotoxicity against breast cancer cells compared to standard treatments like cisplatin . This indicates a promising avenue for further research into the anticancer potential of IOTPC.
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing groups (e.g., CN, F) increase polarity and may enhance binding to biological targets .
- Aromatic substituents (e.g., phenyl, p-tolyl) improve crystallinity and thermal stability, as reflected in higher melting points .
Spectral and Physical Properties
Comparative spectral data for carbonitrile-containing analogues:
Key Insight : The CN stretch in IR (~2229–2237 cm⁻¹) is consistent across derivatives, confirming the carbonitrile group’s presence .
Q & A
Q. Table 1: Example Synthetic Parameters
| Component | Role | Conditions | Outcome (Yield) |
|---|---|---|---|
| Aminopyridine | Substrate | Reflux in AcOH | Cyclization |
| Cyclohexanone | Spiro-ring precursor | 6–8 hours, 110°C | Spirocore formation |
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
A combination of spectroscopic and elemental analysis is essential:
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages). For related spiro compounds, deviations ≤0.1% between calculated and observed values confirm purity .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups.
- NMR :
- ¹H NMR : Assign sp³ hybridized protons (δ 1.2–2.5 ppm for cyclohexane) and pyrazolo-pyridine protons (δ 7.0–8.5 ppm).
- ¹³C NMR : Confirm spiro junction via quaternary carbon signals (δ 70–80 ppm) .
Q. Table 2: Representative Elemental Data
| Compound | % C (Calc/Obs) | % H (Calc/Obs) | % N (Calc/Obs) |
|---|---|---|---|
| Analog 13 | 62.74/62.65 | 5.00/5.03 | 14.63/14.58 |
| Analog 14 | 61.87/61.98 | 4.65/4.62 | 15.19/15.25 |
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions often arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol shifts) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish overlapping signals.
- LC-MS Purity Check : Confirm absence of byproducts (e.g., m/z consistency with theoretical mass ±0.001 Da) .
Advanced: What strategies optimize reaction yields for this compound?
Methodological Answer:
Yield optimization focuses on:
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to enhance cyclization efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 8 hours) while maintaining yields >80% .
Q. Table 3: Solvent Impact on Yield
| Solvent | Polarity | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetic Acid | High | 8 | 72 |
| DMF | Moderate | 6 | 68 |
| Ethanol | Low | 10 | 55 |
Advanced: What computational or experimental approaches identify biological targets?
Methodological Answer:
- Molecular Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina. Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .
- In Vitro Assays : Use fluorescence polarization to measure binding affinity (Kd) for candidate targets. For analogs, protein binding ranges from 52–59% .
Advanced: How is X-ray crystallography applied to confirm the spirocyclic structure?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Solve via direct methods (SHELXS-97) to visualize spiro-junction geometry (torsion angles: 85–90°) .
Basic: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
